molecular formula C13H19NO2 B8535761 2-(2-Isopropoxyphenyl)morpholine

2-(2-Isopropoxyphenyl)morpholine

Cat. No. B8535761
M. Wt: 221.29 g/mol
InChI Key: KYLSQWVTARUMLC-UHFFFAOYSA-N
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Patent
US08993568B2

Procedure details

Under a nitrogen atmosphere combine 4-benzyl-2-(2-isopropoxyphenyl)morpholine (0.51 g, 2 mmol), 10% PdOH/Carbon (0.51 g, 10 mol %) and anhydrous ammonium formate (0.53 g, 10 mmol). Heat the resulting mixture to reflux and stir. Monitor the progress of the reaction via thin layer chromatography. After completion, filter reaction mixture through a pad of Celite®; collect the filtrate; and remove the solvent under reduced pressure to give the title compound as an oil (0.25 g, 63%). MS (m/z): 433 (M+1).
Name
4-benzyl-2-(2-isopropoxyphenyl)morpholine
Quantity
0.51 g
Type
reactant
Reaction Step One
[Compound]
Name
PdOH Carbon
Quantity
0.51 g
Type
reactant
Reaction Step Two
Quantity
0.53 g
Type
reactant
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][O:11][CH:10]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[O:20][CH:21]([CH3:23])[CH3:22])[CH2:9]1)C1C=CC=CC=1.C([O-])=O.[NH4+]>>[CH:21]([O:20][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[CH:10]1[O:11][CH2:12][CH2:13][NH:8][CH2:9]1)([CH3:23])[CH3:22] |f:1.2|

Inputs

Step One
Name
4-benzyl-2-(2-isopropoxyphenyl)morpholine
Quantity
0.51 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)C1=C(C=CC=C1)OC(C)C
Step Two
Name
PdOH Carbon
Quantity
0.51 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.53 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the resulting mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
Monitor the progress of the reaction via thin layer chromatography
FILTRATION
Type
FILTRATION
Details
After completion, filter
CUSTOM
Type
CUSTOM
Details
reaction mixture through a pad of Celite®
CUSTOM
Type
CUSTOM
Details
collect the filtrate
CUSTOM
Type
CUSTOM
Details
and remove the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=C(C=CC=C1)C1CNCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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